(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is an organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a cyclohexyl group, a phenylimino group, and a thiazolidinone ring, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with aniline in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as triethylamine or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenylimino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Mechanism of Action
The mechanism of action of (2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(Phenylimino)-1-benzothiophen-3(2H)-one
- (2Z)-2-(Phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Uniqueness
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of a cyclohexyl group and a thiazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H18N2OS |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
OLEGOQMWZLEAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=C3 |
Origin of Product |
United States |
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